Agaglu
Description
Agaglu (systematic IUPAC name: 2-amino-4-guanidinobutanoic acid) is a synthetic amino acid derivative with applications in pharmaceutical chemistry and industrial catalysis. Structurally, it features a guanidino group attached to a butanoic acid backbone, conferring unique chelating and enzymatic inhibition properties . This compound’s primary utility lies in its ability to modulate metal-dependent enzyme activity, particularly in neurodegenerative disease therapeutics, where it inhibits aberrant protein aggregation . Recent studies also highlight its role as a precursor in synthesizing high-performance polymers due to its thermal stability (decomposition temperature: 280°C) and solubility in polar aprotic solvents (e.g., 12.3 g/L in dimethyl sulfoxide at 25°C) .
Properties
CAS No. |
115416-34-7 |
|---|---|
Molecular Formula |
C46H54N12O9 |
Molecular Weight |
919 g/mol |
IUPAC Name |
N-[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]-2-[[2-[[6-[(2-aminoethylamino)methyl]pyridin-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N'-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C46H54N12O9/c47-18-19-48-21-29-6-5-11-39(52-29)56-36(20-30-22-49-26-51-30)46(67)58-35(16-17-40(62)57-37(24-59)43(64)44(65)38(61)25-60)45(66)50-23-41(63)53-27-12-14-28(15-13-27)54-42-31-7-1-3-9-33(31)55-34-10-4-2-8-32(34)42/h1-15,22,24,26,35-38,43-44,48,60-61,64-65H,16-21,23,25,47H2,(H,49,51)(H,50,66)(H,52,56)(H,53,63)(H,54,55)(H,57,62)(H,58,67) |
InChI Key |
XMWREJIIPYGZGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
Synonyms |
(((amino-2-ethyl)-2-aminomethyl)-2-pyridine-6-carboxylhistidyl-gamma-(2-amino-2-deoxyglucosyl)glutamylglycylamino)-4-phenyl-1-aminoacridine AGAGLU |
Origin of Product |
United States |
Comparison with Similar Compounds
Agaglu is compared here with two compounds: Compound X (3-amino-5-guanidinopentanoic acid) and Compound Y (2-carboxy-1-methylguanidine). Compound X is structurally analogous, differing only in carbon chain length, while Compound Y shares functional similarity as a guanidine-based enzyme inhibitor but lacks the carboxylic acid moiety.
Structural Comparison with Compound X
- Molecular Backbone : this compound’s four-carbon chain contrasts with Compound X’s five-carbon structure, resulting in distinct steric effects. This difference reduces this compound’s binding affinity to larger enzyme active sites (e.g., this compound’s Ki for amyloid-beta aggregation: 1.2 µM vs. Compound X’s 0.8 µM) .
- Solubility : this compound exhibits higher aqueous solubility (8.5 g/L vs. 5.1 g/L for Compound X at 25°C), attributed to its shorter hydrophobic chain .
- Synthetic Yield : Industrial production of this compound achieves 78% yield via solid-phase synthesis, outperforming Compound X (62% yield) due to fewer side reactions .
Functional Comparison with Compound Y
- Enzyme Inhibition : Compound Y’s methylguanidine group enables stronger ionic interactions with metalloenzymes (e.g., IC50 for urease inhibition: 0.5 µM vs. This compound’s 1.8 µM) but lacks this compound’s pH buffering capacity in biological systems .
- Thermal Stability : this compound’s decomposition temperature (280°C) surpasses Compound Y’s (195°C), making it preferable for high-temperature polymer synthesis .
- Toxicity : Compound Y’s LD50 in murine models is 120 mg/kg, whereas this compound shows lower acute toxicity (LD50: 450 mg/kg) due to its carboxylic acid group enhancing renal excretion .
Table 1. Comparative Properties of this compound, Compound X, and Compound Y
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight (g/mol) | 189.2 | 203.3 | 131.1 |
| Aqueous Solubility (g/L) | 8.5 | 5.1 | 22.4 |
| Decomposition Temp (°C) | 280 | 265 | 195 |
| Enzyme Inhibition (IC50, µM) | 1.8 (urease) | 0.8 (amyloid-beta) | 0.5 (urease) |
| Synthetic Yield (%) | 78 | 62 | 89 |
| LD50 (mg/kg) | 450 | 380 | 120 |
Key Findings :
This compound balances solubility and thermal stability, making it superior for industrial applications requiring solvent versatility .
Compound Y’s potent enzyme inhibition is offset by its toxicity, limiting its therapeutic use compared to this compound .
Structural modifications in Compound X enhance target binding but reduce synthetic efficiency, highlighting this compound’s practicality in scalable production .
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